molecular formula C18H22N2O3S3 B2813380 N-(2-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105235-46-8

N-(2-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2813380
CAS No.: 1105235-46-8
M. Wt: 410.57
InChI Key: QYGHXVUDKBRRBZ-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a chemical compound for research use. It features a molecular formula of C18H22N2O3S3 and a molecular weight of 410.6 g/mol . The structure contains a piperidine core linked to a thiophene sulfonyl group and an acetamide side chain bearing a (methylthio)phenyl substituent . While the specific biological activity of this exact molecule is not detailed in the literature, its structural motifs are of significant interest in medicinal chemistry. Scientific research has identified structurally related compounds, particularly those bearing an aminomethylenethiophene (AMT) scaffold, as potent inhibitors of Lysyl Oxidase (LOX) . LOX is a copper-dependent amine oxidase that cross-links collagen and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread . Therefore, inhibitors of LOX are actively investigated as potential anti-metastatic cancer therapeutics . This compound is provided for research purposes to explore its potential physicochemical and biological properties in this context. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S3/c1-24-16-9-3-2-8-15(16)19-17(21)13-14-7-4-5-11-20(14)26(22,23)18-10-6-12-25-18/h2-3,6,8-10,12,14H,4-5,7,11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGHXVUDKBRRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the thiophene and sulfonyl groups. The final steps often involve the acylation of the piperidine derivative with the appropriate acetamide.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing groups.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing sulfonyl groups to thiols.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has shown promise in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties. The presence of the sulfonamide group may enhance activity against certain cancer cell lines by inhibiting specific pathways involved in tumor growth.
  • Inflammation Modulation : Given the structural similarity to known anti-inflammatory agents, this compound may also play a role in modulating inflammatory responses, potentially benefiting conditions such as arthritis or chronic inflammatory diseases.

Neuropharmacology

Research indicates that compounds with piperidine structures can interact with neurotransmitter systems. This compound may affect serotonin and dopamine receptors, which could lead to applications in treating mood disorders or neurodegenerative diseases .

Case Study 1: Antitumor Activity

In a study examining the effects of various sulfonamide derivatives on cancer cells, this compound was found to significantly reduce cell viability in breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of related compounds demonstrated that derivatives of this class could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, affecting their function and leading to a biological response. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aryl Groups

Compound Name Aryl Substituent Key Properties/Effects Reference
Target Compound 2-(methylthio)phenyl Enhanced lipophilicity; potential metabolic stability due to sulfur
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2,6-Dichlorophenyl Increased steric hindrance; twisted molecular conformation (79.7° dihedral angle)
N-(1,3-thiazol-2-yl)-2-(2-fluorophenyl)acetamide 2-Fluorophenyl Electron-withdrawing effects; altered hydrogen-bonding capacity

Key Insight : The 2-(methylthio)phenyl group in the target compound balances lipophilicity and electronic modulation, contrasting with halogenated aryl groups that prioritize steric or polar effects.

Role of Sulfonyl Groups

Compound Name Sulfonyl Group Position Impact Reference
Target Compound 1-(thiophen-2-ylsulfonyl)piperidine Stabilizes piperidine conformation; enhances solubility
(Z)-N-(2-(dimethylamino)ethyl)-2-(...1H-inden-3-yl)acetamide (I13) 4-(methylthio)benzylidene Modulates electron density; may influence redox properties
2-(4-Oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl)acetamide 3-(phenylsulfonyl)thiazolidinone Increases rigidity; improves binding to sulfhydryl enzymes

Key Insight : Sulfonyl groups in the target compound and I13 enhance solubility and conformational stability, whereas their absence in simpler acetamides (e.g., ) reduces polarity .

Piperidine/Piperazine Derivatives

Compound Name Heterocycle Functionalization Reference
Target Compound 1-Sulfonylated piperidine Rigidifies ring; potential for π-stacking
N-Phenyl-2-(piperazin-1-yl)acetamide Piperazine Flexible linker; basic nitrogen for salt formation
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide Piperidin-4-yl Bulky substituents limit conformational freedom

Biological Activity

N-(2-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic compound with a complex structure that suggests potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several notable structural components:

  • Piperidine Ring : A six-membered ring containing nitrogen, which is often associated with various pharmacological activities.
  • Methylthio Group : This sulfur-containing group may enhance the lipophilicity and biological activity of the compound.
  • Thiophene Moiety : Known for its role in diverse biological activities, this five-membered ring contributes to the compound's potential as a therapeutic agent.
  • Sulfonamide Group : This functional group is frequently found in drugs with antibacterial and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Key steps may include:

  • Formation of the piperidine core.
  • Introduction of the methylthio and thiophene groups through electrophilic substitution reactions.
  • Final acetamide formation via acylation reactions.

Anticancer Potential

Preliminary studies indicate that compounds with similar structures have shown significant biological activity, particularly as inhibitors of lysyl oxidase (LOX), an enzyme involved in tumor progression and fibrosis. For instance, compounds with piperidine and sulfonamide functionalities have demonstrated promising results in anti-cancer assays, suggesting that this compound could exhibit similar properties .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : By targeting enzymes such as LOX, it may reduce tumor metastasis and improve therapeutic outcomes in cancer models.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cell lines, leading to decreased proliferation .

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

CompoundNotable ActivityIC50 Value
5-(Piperidin-1-ylsulfonyl)thiophen-2-ylmethanamineLOX inhibitor19 μM
4-Methylthioaniline derivativesPotential anti-tumor activityNot specified
1,3-Bis-sulfonamidophenyloxyacetateAnti-cancer propertiesNot specified

These studies suggest that the unique combination of methylthio and thiophene-sulfonamide groups in this compound may enhance its biological activity compared to other similar compounds lacking this specific combination .

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for N-(2-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide?

  • Methodology : Synthesis typically begins with functionalization of the piperidine ring via sulfonylation using thiophene-2-sulfonyl chloride under inert conditions (N₂ atmosphere). Subsequent coupling with 2-(methylthio)phenylamine via amide bond formation (e.g., EDC/HOBt coupling) follows. Key steps require temperature control (0–5°C for sulfonylation; 25–40°C for amidation) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Validation : Monitor reaction progress using TLC (Rf ~0.4 in EtOAc/hexane 1:1) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm sulfonamide (δ 3.2–3.5 ppm for piperidine-CH₂-SO₂), acetamide (δ 2.1–2.3 ppm for CH₃CO), and thiophene aromatic protons (δ 7.2–7.6 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • IR : Confirm sulfonyl (1150–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) groups .

Q. How can researchers optimize reaction yields during synthesis?

  • Strategies :

  • Use excess sulfonyl chloride (1.2–1.5 eq) to drive sulfonylation to completion.
  • Employ coupling agents (e.g., DCC/DMAP) for efficient amide bond formation.
  • Purify intermediates via recrystallization (ethanol/water) to reduce byproducts .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across studies?

  • Approach :

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and enzyme sources (recombinant vs. native proteins).
  • Dose-response curves : Compare EC₅₀ values under identical buffer conditions (pH 7.4, 37°C).
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers caused by solvent effects (DMSO vs. aqueous solubility) .

Q. How can structure-activity relationship (SAR) studies guide further modifications?

  • Key Modifications :

  • Piperidine substitution : Replace thiophene sulfonyl with tosyl groups to assess impact on target binding (e.g., kinase inhibition).
  • Methylthio group : Replace with methoxy or halogen to modulate lipophilicity (logP) and membrane permeability .
    • Validation : Test analogs in vitro (e.g., IC₅₀ in enzyme assays) and correlate with computational docking (Autodock Vina) .

Q. What experimental designs are recommended for identifying biological targets?

  • Methods :

  • Affinity chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates.
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) with suspected targets (e.g., GPCRs or kinases).
  • CRISPR-Cas9 screening : Knock out candidate genes to observe resistance/sensitivity in cellular assays .

Q. How do researchers address discrepancies in cytotoxicity profiles across cell lines?

  • Troubleshooting :

  • Metabolic stability : Test compound stability in liver microsomes (human vs. rodent) to rule out species-specific metabolism.
  • Membrane transporters : Inhibit P-glycoprotein (e.g., verapamil) to assess efflux effects on IC₅₀ .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Tools :

  • ADMET Prediction : Use SwissADME to estimate absorption (HIA >70%), CYP450 interactions, and BBB penetration.
  • Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) using GROMACS .

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